An In-depth Technical Guide to the Basic Properties of 6-(benzylamino)pyridine-3-carbonitrile
An In-depth Technical Guide to the Basic Properties of 6-(benzylamino)pyridine-3-carbonitrile
This technical guide provides a comprehensive overview of the basic properties of 6-(benzylamino)pyridine-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical characteristics, predicted basicity, and potential biological significance, supported by detailed experimental protocols for pKa determination and visualizations of experimental and logical workflows.
Core Physicochemical Properties
Quantitative data for 6-(benzylamino)pyridine-3-carbonitrile and a structurally similar analog, 6-(benzylamino)pyridine-3-carboxamide, are summarized below. These properties are essential for understanding the compound's behavior in biological and chemical systems.
| Property | 6-(benzylamino)pyridine-3-carbonitrile | 6-(benzylamino)pyridine-3-carboxamide | Reference |
| CAS Number | 15871-91-7 | 3031427-87-4 | [1][2] |
| Molecular Formula | C₁₃H₁₁N₃ | C₁₃H₁₃N₃O | [2][3] |
| Molecular Weight | 209.25 g/mol | 227.26 g/mol | [2][3] |
| Physical Form | Powder | Not Specified | [3] |
| Purity | 95% | Not Specified | [3] |
| Storage Temperature | Room Temperature | Not Specified | [3] |
| Predicted pKa | Not directly available; estimated to be in the range of other aminopyridines (see section 2). | Not available | |
| InChI Key | WWTAXAFLJMUESZ-UHFFFAOYSA-N | JLARFNBDECTDMW-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)N | [2][3] |
Basicity and pKa Determination
For precise determination of the pKa value, several established experimental methods can be employed. Below are detailed protocols for UV-Vis spectrophotometry and potentiometric titration.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method relies on the change in the ultraviolet-visible absorption spectrum of the compound as a function of pH.[5]
Materials and Equipment:
-
6-(benzylamino)pyridine-3-carbonitrile
-
DMSO (for stock solution)
-
A series of aqueous buffers with known pH values (e.g., from pH 3 to 12)
-
UV-Vis spectrophotometer with a 96-well microplate reader
-
Calibrated pH meter
-
96-well microtiter plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(benzylamino)pyridine-3-carbonitrile in DMSO.
-
Sample Preparation: In a 96-well microtiter plate, add a fixed volume of the stock solution to a series of wells containing different aqueous buffers of constant ionic strength (I = 0.1 M). The final concentration of DMSO should be kept low (≤2% v/v) to minimize its effect on the pKa. Include blank wells with only the buffer solutions for background correction.
-
Spectral Measurement: Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230–500 nm).
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon protonation is maximal) against the pH.
-
Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the inflection point, which corresponds to the pKa value.[6]
-
Experimental Protocol: pKa Determination by Potentiometric Titration
This classical method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[7][8]
Materials and Equipment:
-
6-(benzylamino)pyridine-3-carbonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated potentiometer (pH meter) with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Prepare a sample solution of 6-(benzylamino)pyridine-3-carbonitrile (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope in the titration curve (the inflection point).[9]
-
Potential Biological Activity and Screening Workflow
While the specific biological activity of 6-(benzylamino)pyridine-3-carbonitrile is not extensively documented, related aminopyridine-dicarbonitrile compounds have shown activity as inhibitors of prion protein replication.[10] Furthermore, various aminopyridine derivatives have been investigated for their potential as antibacterial, anti-cancer, and anti-tuberculosis agents.[11][12]
Given these precedents, a logical workflow for investigating the biological activity of 6-(benzylamino)pyridine-3-carbonitrile would involve a tiered screening approach.
This workflow begins with broad screening to identify any potential therapeutic areas. Positive hits would then be subjected to more detailed studies to confirm their activity, elucidate their mechanism of action, and guide further chemical optimization.
Conclusion
This technical guide has summarized the known physicochemical properties of 6-(benzylamino)pyridine-3-carbonitrile and provided detailed experimental protocols for the determination of its pKa, a crucial parameter for drug development. While the specific biological activities of this compound are yet to be fully elucidated, the provided workflow offers a systematic approach to its investigation based on the activities of structurally related molecules. The information and methodologies presented herein are intended to support further research and development efforts involving this and similar chemical entities.
References
- 1. chiralen.com [chiralen.com]
- 2. 6-(Benzylamino)pyridine-3-carboxamide | C13H13N3O | CID 3031427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(benzylamino)pyridine-3-carbonitrile | 15871-91-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
